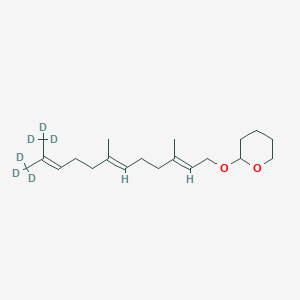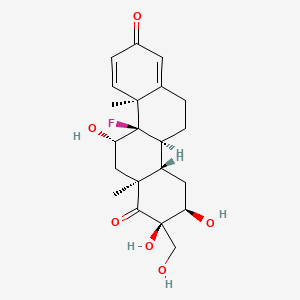
D-Homoanalog of Triamcinolone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The D-Homoanalog of Triamcinolone is a synthetic derivative of triamcinolone, a corticosteroid used to treat various inflammatory conditions. This compound is characterized by the addition of a D-homo ring, which alters its chemical and biological properties. Triamcinolone itself is known for its potent anti-inflammatory and immunosuppressive effects, and the D-Homoanalog aims to enhance these properties while potentially reducing side effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of the D-Homoanalog of Triamcinolone involves multiple steps, starting from triamcinolone. The key step is the introduction of the D-homo ring, which can be achieved through a series of cyclization reactions. Common reagents used in these reactions include strong acids or bases, and the process often requires precise control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of the this compound typically involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place. Techniques such as high-performance liquid chromatography (HPLC) are used to monitor the reaction progress and ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
The D-Homoanalog of Triamcinolone undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the molecule.
Reduction: This reaction can alter the ketone groups to alcohols.
Substitution: This reaction can replace specific functional groups with others, potentially altering the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones, while reduction of ketones can produce secondary alcohols. Substitution reactions can introduce new functional groups, potentially enhancing the compound’s biological activity.
Wissenschaftliche Forschungsanwendungen
The D-Homoanalog of Triamcinolone has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the effects of structural modifications on corticosteroid activity.
Biology: Investigated for its potential to modulate immune responses and reduce inflammation in various biological systems.
Medicine: Explored as a potential treatment for inflammatory diseases, with studies focusing on its efficacy and safety compared to other corticosteroids.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
Wirkmechanismus
The D-Homoanalog of Triamcinolone exerts its effects by binding to glucocorticoid receptors in target cells. This binding leads to the activation or repression of specific genes involved in the inflammatory response. The compound’s unique structure allows it to interact with these receptors more effectively, potentially enhancing its anti-inflammatory and immunosuppressive properties. Key molecular targets include cytokines, chemokines, and other mediators of inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triamcinolone Acetonide: A commonly used corticosteroid with similar anti-inflammatory properties.
Triamcinolone Hexacetonide: Known for its long-lasting effects in treating joint inflammation.
Dexamethasone: Another potent corticosteroid used in various inflammatory conditions.
Uniqueness
The D-Homoanalog of Triamcinolone is unique due to the presence of the D-homo ring, which enhances its binding affinity to glucocorticoid receptors and potentially reduces side effects. This structural modification distinguishes it from other corticosteroids and may offer advantages in terms of efficacy and safety.
Eigenschaften
Molekularformel |
C21H27FO6 |
|---|---|
Molekulargewicht |
394.4 g/mol |
IUPAC-Name |
(2R,3R,4aS,4bS,10aS,10bR,11S,12aS)-10b-fluoro-2,3,11-trihydroxy-2-(hydroxymethyl)-10a,12a-dimethyl-3,4,4a,4b,5,6,11,12-octahydrochrysene-1,8-dione |
InChI |
InChI=1S/C21H27FO6/c1-18-9-16(26)21(22)13(4-3-11-7-12(24)5-6-19(11,21)2)14(18)8-15(25)20(28,10-23)17(18)27/h5-7,13-16,23,25-26,28H,3-4,8-10H2,1-2H3/t13-,14-,15+,16-,18-,19-,20+,21-/m0/s1 |
InChI-Schlüssel |
XQACSSSOGGHLBA-WTNVDEMLSA-N |
Isomerische SMILES |
C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1C[C@H]([C@@](C2=O)(CO)O)O)CCC4=CC(=O)C=C[C@@]43C)F)O |
Kanonische SMILES |
CC12CC(C3(C(C1CC(C(C2=O)(CO)O)O)CCC4=CC(=O)C=CC43C)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


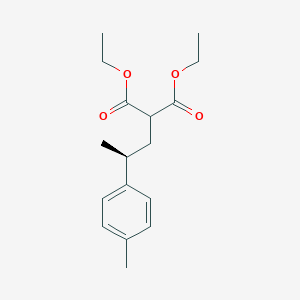
![N-[(2,4-Difluorophenyl)methyl]-2,4-difluoro-benzenemethanamine](/img/structure/B13445042.png)

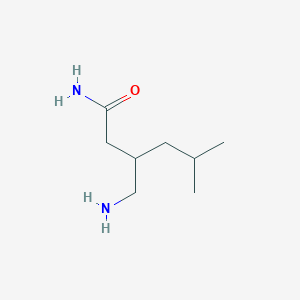

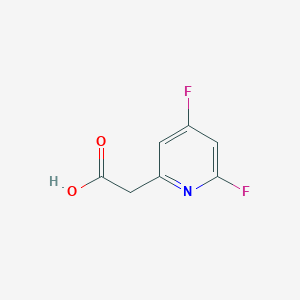
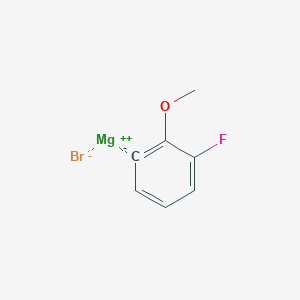
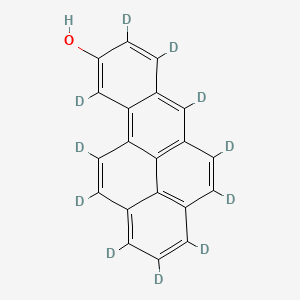
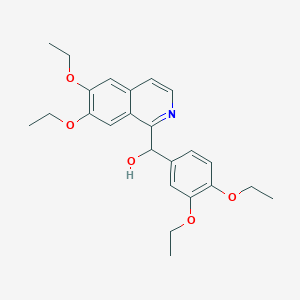
![1-[2,2,5,5-tetramethyl-3-(methylsulfonylsulfanylmethyl)(115N)pyrrol-1-yl]ethanone](/img/structure/B13445104.png)
![2,3,4,5-tetrahydro-1H-benzo[b]azepin-6-ol](/img/structure/B13445111.png)
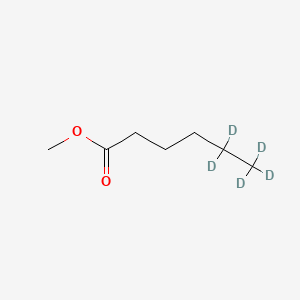
![(6S)-6-[[4-(trifluoromethoxy)phenyl]methoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine](/img/structure/B13445136.png)
